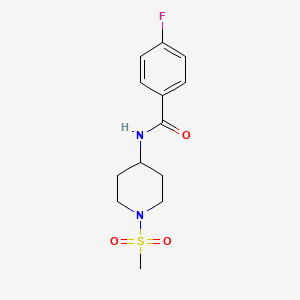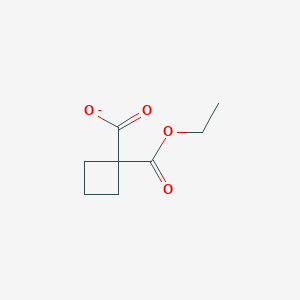
2-chloro-5-methylsulfanylpyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-chloro-5-methylsulfanylpyrazine is a heterocyclic organic compound that contains a pyrazine ring substituted with a chlorine atom and a methylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-methylsulfanylpyrazine typically involves the chlorination of 5-(methylsulfanyl)pyrazine. One common method includes the reaction of 5-(methylsulfanyl)pyrazine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and the use of automated systems to control temperature, pressure, and reagent addition.
化学反応の分析
Types of Reactions
2-chloro-5-methylsulfanylpyrazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyrazine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid is a typical condition.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products include various substituted pyrazines depending on the nucleophile used.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dechlorinated pyrazines or modified pyrazine rings.
科学的研究の応用
2-chloro-5-methylsulfanylpyrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the synthesis of antimicrobial and anticancer agents.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 2-chloro-5-methylsulfanylpyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorine and methylsulfanyl groups can influence the compound’s binding affinity and selectivity towards its molecular targets .
類似化合物との比較
Similar Compounds
2-Chloropyrazine: Lacks the methylsulfanyl group, making it less versatile in certain chemical reactions.
5-Methylsulfanylpyrazine: Lacks the chlorine atom, affecting its reactivity in nucleophilic substitution reactions.
2,5-Dichloropyrazine: Contains an additional chlorine atom, which can lead to different reactivity and applications.
Uniqueness
2-chloro-5-methylsulfanylpyrazine is unique due to the presence of both chlorine and methylsulfanyl groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of a wide range of bioactive and industrially relevant compounds .
特性
分子式 |
C5H5ClN2S |
|---|---|
分子量 |
160.63 g/mol |
IUPAC名 |
2-chloro-5-methylsulfanylpyrazine |
InChI |
InChI=1S/C5H5ClN2S/c1-9-5-3-7-4(6)2-8-5/h2-3H,1H3 |
InChIキー |
SKJOCDFMYYOPQI-UHFFFAOYSA-N |
正規SMILES |
CSC1=CN=C(C=N1)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
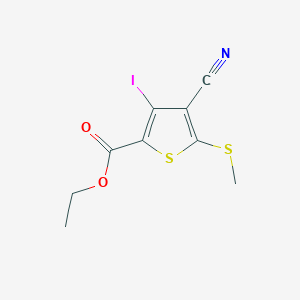
![Methyl 2-(8-bromo-6-fluoro-1-hydroxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetate](/img/structure/B8679008.png)
![5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide](/img/structure/B8679014.png)
![6-Amino-2-methylbenzo[d]oxazol-4-ol](/img/structure/B8679016.png)
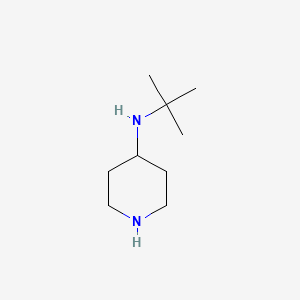
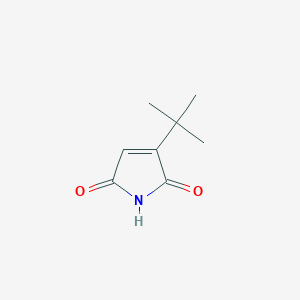
![Hydroperoxide, 1-methyl-1-[6-(1-methylethyl)-2-naphthalenyl]ethyl](/img/structure/B8679028.png)
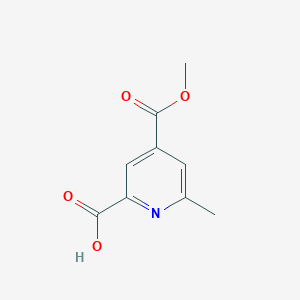


![1-[(2-Methylphenyl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B8679047.png)
